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Compound of Interest

Compound Name: Methyl 2-methyl-3-oxobutanoate

Cat. No.: B094354 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
2-methyl-3-oxobutanoate (CAS No. 17094-21-2), a key chemical intermediate. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H and ¹³C NMR data for Methyl 2-methyl-3-
oxobutanoate are summarized below.

¹H NMR Spectroscopic Data
The proton NMR spectrum of Methyl 2-methyl-3-oxobutanoate exhibits four distinct signals,

corresponding to the different types of protons in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.77 Singlet -
-OCH₃ (Ester methyl

protons)

3.55 Quartet 7.2 -CH- (Methine proton)

2.27 Singlet -
-C(O)CH₃ (Ketone

methyl protons)

1.38 Doublet 7.2
-CH(CH₃)- (Methyl

protons on C2)

Table 1: ¹H NMR Data for Methyl 2-methyl-3-oxobutanoate (500 MHz, CDCl₃)[1].

¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (δ) ppm Assignment

203.6 C=O (Ketone carbonyl carbon)

171.0 C=O (Ester carbonyl carbon)

53.4 -CH- (Methine carbon)

52.4 -OCH₃ (Ester methyl carbon)

28.5 -C(O)CH₃ (Ketone methyl carbon)

12.8 -CH(CH₃)- (Methyl carbon on C2)

Table 2: ¹³C NMR Data for Methyl 2-methyl-3-oxobutanoate (500 MHz, CDCl₃)[1].

Infrared (IR) Spectroscopy
While specific experimental IR spectral data for Methyl 2-methyl-3-oxobutanoate is not

readily available in the searched literature, the characteristic absorption bands can be
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predicted based on the functional groups present in the molecule. The compound contains a

ketone carbonyl group, an ester carbonyl group, and C-H bonds in different environments.

Wavenumber (cm⁻¹) Functional Group Vibration Mode

~1745 C=O (Ester) Stretch

~1715 C=O (Ketone) Stretch

~2950-2850 C-H (Alkyl) Stretch

~1250-1000 C-O (Ester) Stretch

Table 3: Predicted Infrared Absorption Bands for Methyl 2-methyl-3-oxobutanoate.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to elucidate its structure by analyzing its fragmentation pattern. While a

full experimental mass spectrum is not available, the main fragments observed in the mass

spectrum of Methyl 2-methyl-3-oxobutanoate have been reported.

m/z Relative Intensity Possible Fragment

43 Most Abundant [CH₃CO]⁺

88 Second Highest
[M - CH₃CO]⁺ or

[CH₃OOCCH(CH₃)]⁺

57 Third Highest [C₄H₉]⁺ or [CH₃CHCO]⁺

Table 4: Key Mass Spectrometry Fragments for Methyl 2-methyl-3-oxobutanoate[2].

Experimental Protocols
The following sections describe the general experimental methodologies for the spectroscopic

techniques discussed.

NMR Spectroscopy Protocol
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High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at

a frequency of 500 MHz or higher.

Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹H NMR and 20-

100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

standard 5 mm NMR tube.

Data Acquisition: The sample tube is placed in the NMR probe. The magnetic field is

shimmed to achieve homogeneity. For ¹H NMR, a standard single-pulse experiment is

usually sufficient. For ¹³C NMR, a proton-decoupled experiment is typically performed to

simplify the spectrum and enhance the signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and

referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy Protocol
ATR-FTIR is a common technique for obtaining the infrared spectrum of liquid and solid

samples.

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to

account for any atmospheric and instrumental absorptions.

Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.

Spectrum Acquisition: The IR beam is passed through the crystal, and the attenuated total

reflectance is measured by the detector. The resulting interferogram is then Fourier-

transformed to produce the infrared spectrum.

Cleaning: After the measurement, the sample is wiped from the crystal surface with a

suitable solvent.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
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EI-MS is a hard ionization technique that is well-suited for volatile and thermally stable

compounds like Methyl 2-methyl-3-oxobutanoate.

Sample Introduction: The sample is introduced into the ion source, typically via a gas

chromatograph (GC-MS) or a direct insertion probe, where it is vaporized under high

vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum, which is a plot of ion

intensity versus m/z, is generated.

Logical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound like Methyl 2-methyl-3-oxobutanoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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